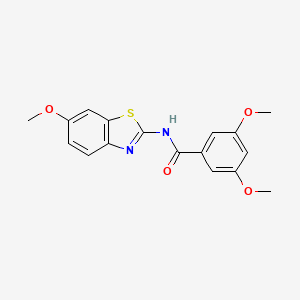

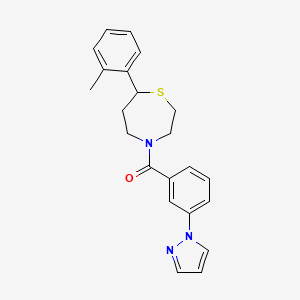

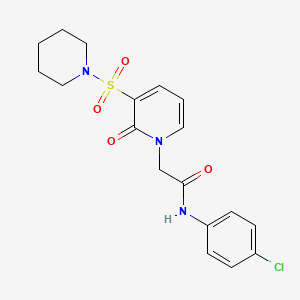

2,4-dioxo-3-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound undergoes synthesis through a multi-step reaction sequence involving ethyl acetoacetate, various araldeliydes, and ammonia, among other steps, to yield the final product. The synthetic pathway includes the formation of intermediates such as diethyl 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and subsequent transformations to achieve the desired quinazoline derivatives (Dangi et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tetrahydroquinazoline core, substituted with specific functional groups that contribute to its unique properties. These structures were confirmed through various analytical methods, including IR, 1H NMR, and mass spectral data, ensuring the accuracy of the synthesized compounds (Dangi et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving this compound are diverse, including acylation reactions that lead to the formation of enamino ketones and other derivatives. These reactions open up new avenues for modifying the compound to explore its chemical properties further (Mikhailovskii et al., 2013).

Physical Properties Analysis

Although specific details on the physical properties of this compound are not directly provided, these can typically be inferred from its molecular structure and synthetic pathways. Factors such as solubility, melting point, and stability are crucial for understanding how this compound behaves under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with N-nucleophiles and behavior under various conditions, have been explored. These properties are pivotal for potential applications in designing new materials or drugs, excluding the specifics of drug use and dosage as requested (Mikhailovskii et al., 2013).

Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic compounds, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, have been synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These syntheses involve prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under specific conditions, producing a variety of derivatives with potential applications in medicinal chemistry and material science (Bacchi et al., 2005).

Chain Extension in Polymer Chemistry

Research into the chain extension of carboxy-terminated aliphatic polyamides and polyesters has been conducted using arylene and pyridylene bisoxazolines. This process yields high-molar mass polymers, indicating applications in the development of advanced polymeric materials with enhanced properties (Néry et al., 2004).

Organic Synthesis Mechanisms

Studies have explored the reactions of lead tetra-acetate with dicarboxylic acid amides, leading to the formation of pyrimidine-iones and related compounds. Such reactions provide insight into organic synthesis mechanisms and the potential for creating novel organic compounds with varied applications (Beckwith & Hickman, 1968).

Computational Chemistry

The one-pot synthesis of 1,8-naphthyridine and isoxazole derivatives has been described, with computational studies supporting the elucidation of the reaction mechanisms. This research highlights the role of computational chemistry in understanding and optimizing chemical syntheses (Guleli et al., 2019).

Redox-Annulations in Cyclic Amines

Research on the redox-annulations of cyclic amines with α,β-unsaturated aldehydes and ketones has been conducted, revealing pathways to synthesize ring-fused pyrrolines. Such studies contribute to the field of organic chemistry by providing new methods for constructing complex heterocyclic structures (Kang et al., 2015).

properties

IUPAC Name |

2,4-dioxo-3-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c28-21(24-11-15-26-12-4-5-13-26)18-8-9-19-20(16-18)25-23(30)27(22(19)29)14-10-17-6-2-1-3-7-17/h1-3,6-9,16H,4-5,10-15H2,(H,24,28)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPJAFXNQKLHTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dioxo-3-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)

![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)

![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)

![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)

![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)